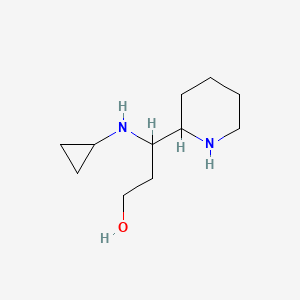
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C10H21BrOSi. This compound is characterized by the presence of a bromomethyl group attached to an allyl ether, which is further bonded to a tert-butyl-dimethylsilane moiety. It is commonly used in organic synthesis and material science due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromomethyl bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The allyl ether moiety can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, and osmium tetroxide are typical oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.
Major Products:
- Substituted allyl ethers
- Epoxides and other oxidized derivatives
- Reduced alcohols
Applications De Recherche Scientifique
Chemistry: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the allyl ether and tert-butyl-dimethylsilane moieties provide stability and steric hindrance. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
- ((2-(Chloromethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Iodomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Hydroxymethyl)allyl)oxy)(tert-butyl)dimethylsilane
Uniqueness: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo counterparts. The tert-butyl-dimethylsilane moiety offers enhanced stability and protection during chemical reactions, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C10H21BrOSi |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-(bromomethyl)prop-2-enoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H21BrOSi/c1-9(7-11)8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3 |
Clé InChI |
DQGIBMUCCYYSLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


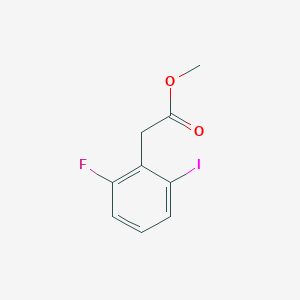
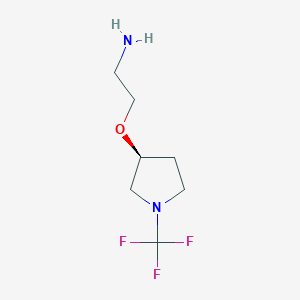
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
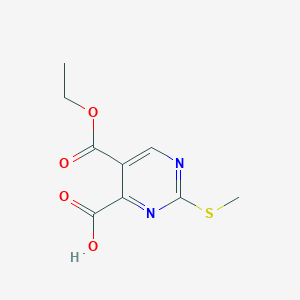


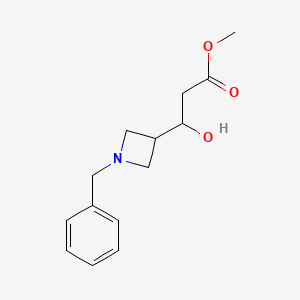
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
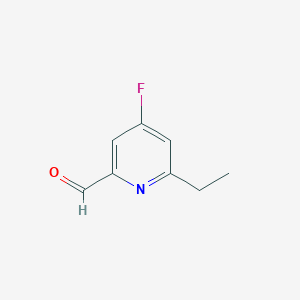


![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
